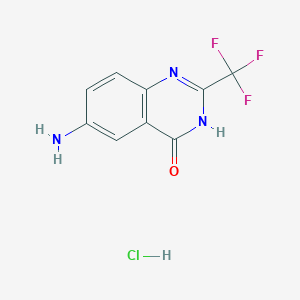

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride

Description

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8;/h1-3H,13H2,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWFQAXQBPKTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of 2-aminobenzamide derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the creation of flame-retardant materials and pesticides.

Mechanism of Action

The mechanism by which 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

The compound shares structural similarities with other quinazolinones, differing primarily in substituents at positions 2 and 4. Key analogs include:

Key Observations :

- The trifluoromethyl group at position 2 increases electron-withdrawing effects and lipophilicity , enhancing membrane permeability compared to methyl or phenyl substituents .

- The hydrochloride salt form of the target compound distinguishes it from neutral analogs by improving aqueous solubility, a critical factor in drug formulation .

Reactivity Comparison :

Physicochemical Properties

| Property | 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride | 6-Chloro-2-(trifluoromethyl)-3H-quinazolin-4-one | 2-Phenyl-3H-quinazolin-4-one |

|---|---|---|---|

| Molecular Weight | 257.62 g/mol (free base) + 36.46 g/mol (HCl) | 256.59 g/mol | 222.24 g/mol |

| LogP (Predicted) | ~1.5 (hydrochloride salt) | ~2.8 | ~2.1 |

| Solubility in Water | High (due to HCl salt) | Low | Moderate |

Biological Activity

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride, a compound with a unique quinazolinone structure, has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

The compound's chemical profile is as follows:

| Property | Value |

|---|---|

| Common Name | 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride |

| CAS Number | 2243507-24-4 |

| Molecular Formula | C₉H₇ClF₃N₃O |

| Molecular Weight | 265.62 g/mol |

Anticancer Effects

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that compounds similar to 6-aminoquinazolinones demonstrated potent activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These findings suggest that the trifluoromethyl substitution may enhance the cytotoxic properties of quinazolinone derivatives .

Antibacterial Activity

6-Aminoquinazolinones have shown promise in combating resistant bacterial strains. A study focused on the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited low clearance rates and high oral bioavailability, indicating potential for therapeutic use in treating resistant infections .

Antimycobacterial Properties

The compound was also evaluated for its activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed promising results, with minimum inhibitory concentrations (MIC) indicating effective suppression of Mtb growth. The SAR studies indicated that modifications at the 6-position of the quinazolinone core could enhance antimycobacterial activity while maintaining low toxicity profiles .

Case Studies

- Cytotoxicity Assessment : A study conducted using MTT assays on various cancer cell lines demonstrated that derivatives of quinazolinone exhibited dose-dependent cytotoxicity. Notably, compounds with trifluoromethyl groups were particularly effective in inhibiting cell proliferation .

- Antibacterial Screening : In a screening of over a million compounds for binding to penicillin-binding proteins, variants of quinazolinone showed promising antibacterial activity against S. aureus, highlighting their potential as lead compounds in antibiotic development .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that modifications at specific positions can significantly alter biological activity. For instance:

- Trifluoromethyl Substitution : Enhances cytotoxicity and antibacterial properties.

- Amino Group Variations : Influence the overall pharmacokinetic profile and efficacy against various pathogens.

Table summarizing SAR findings:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased cytotoxicity |

| Amino Group Type | Alters pharmacokinetics and potency |

Q & A

Q. What are the key synthetic routes for 6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source. For example, trifluoromethylated quinazolinones are often prepared by reacting substituted anilines with TFA under controlled conditions. Key steps include:

- Cyclization : Heating precursors (e.g., 2-aminobenzamide derivatives) with TFA at 80–100°C for 6–12 hours .

- Chlorination : Use of POCl₃ or SOCl₂ to convert hydroxyl groups to chlorides, improving solubility and reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields vary (23–88%) depending on substituent steric effects and reaction time .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- X-ray crystallography : Resolves bond angles and confirms trifluoromethyl positioning (e.g., C–F bond lengths ~1.33 Å) .

- ¹H/¹³C NMR : Key signals include NH₂ protons at δ 6.8–7.2 ppm and CF₃ carbons at δ 120–125 ppm (quartet, J = 32 Hz) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 265.62) validate the molecular formula .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the trifluoromethyl group .

- Decomposition risks : Exposure to moisture or light may degrade the quinazolinone core. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) detects impurities >0.5% .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Electron-withdrawing effect : CF₃ decreases electron density at C2, enhancing electrophilic substitution at C6/C8. DFT calculations (e.g., B3LYP/6-31G*) show a 0.35 eV reduction in HOMO-LUMO gaps compared to non-fluorinated analogs .

- Metabolic stability : CF₃ reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 minutes vs. <30 minutes for CH₃ analogs) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Selectivity profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to distinguish off-target effects. For example, IC₅₀ values for EGFR inhibition (1.2 nM) vs. VEGFR (850 nM) indicate high selectivity .

- Solubility adjustments : Use PEG-400 or cyclodextrin complexes to improve bioavailability in cellular assays, reducing false negatives .

Q. How can reaction mechanisms for CF₃ incorporation be experimentally validated?

- Isotopic labeling : ¹⁸O tracing in TFA reactions confirms CF₃ originates from the acid .

- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy (e.g., carbonyl stretches at 1680 cm⁻¹) to identify rate-limiting steps .

Q. What methods assess the compound’s pharmacokinetic and toxicity profiles?

Q. How can computational tools guide derivative design for enhanced activity?

Q. What analytical challenges arise in quantifying trace impurities?

- LC-MS/MS : Detect genotoxic impurities (e.g., alkyl chlorides) at <10 ppm using MRM transitions (e.g., m/z 105 → 77) .

- NMR spiking : Add 0.1% deuterated internal standards to quantify residual solvents (e.g., DMF < 500 ppm) .

Q. How do crystal packing interactions affect polymorph stability?

- Hirshfeld surface analysis : Strong N–H⋯O and C–F⋯H interactions stabilize Form I (melting point 215°C) over metastable Form II (mp 198°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.